molecular formula C15H16ClNO2 B2431198 Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride CAS No. 2230799-35-4

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride

Cat. No. B2431198
CAS RN: 2230799-35-4
M. Wt: 277.75
InChI Key: ADCJHKYYYOZWRJ-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” is an ester with the empirical formula C9H12ClNO2 . It is a colorless solid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” consists of a benzene ring attached to a methyl ester group and an aminomethyl group . The molecular weight of the compound is 201.65 .


Physical And Chemical Properties Analysis

“Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” is a white solid . It has a boiling point of 179-181°C . The compound is poorly soluble in water but miscible with organic solvents .

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a close derivative of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride, is recognized for its various pharmacological activities. Its significant role as a bioactive precursor in the synthesis of compounds has been emphasized due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules and is a versatile substrate in organic synthesis, used as raw material for preparing medical products (Farooq & Ngaini, 2019).

Polymer Research

Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer formed from various three hydroxyalkanoic acids monomers. PHAs, accumulated in bacterial cells as storage materials, can be converted back to soluble components by PHA depolymerases, entering various metabolic pathways. Recognized for their biodegradability, biocompatibility, and renewable nature, PHAs have promising applications, although their commercialization is hindered by high costs compared to petroleum plastics (Amara, 2010).

Anticarcinogenicity Studies

Organotin(IV) complexes, including those with benzoate structures, show promising anticarcinogenicity and toxicity. Their high cytotoxic activity results from the availability of coordination positions at Sn and the presence of stable ligand–Sn bonds, such as Sn–N and Sn–S. These complexes, especially those involving benzoates, have been studied for their impressive antitumor activity and cytotoxicity, with some exhibiting better IC50 values than well-known antitumor drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Analytical Chemistry and Sensor Development

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride derivatives find use in the development of novel analytical methods. For instance, analytical techniques for sugar determination in marine samples often employ derivatives like 3‐methyl‐2‐benzothiazoline hydrazone hydrochloride (MBTH). Such derivatives aid in the extraction and estimation of sugars from various marine matrices, contributing to a better understanding of marine biochemistry and biogeochemistry (Panagiotopoulos & Sempéré, 2005).

Safety and Hazards

“Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16;/h2-9H,10,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJHKYYYOZWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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